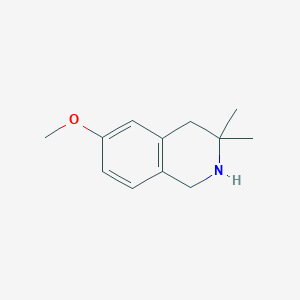
Ethyl 3-nitro-4-(phenylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-nitro-4-(phenylamino)benzoate is an organic compound with the molecular formula C15H14N2O4 It is a derivative of benzoic acid, featuring a nitro group at the 3-position and a phenylamino group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-nitro-4-(phenylamino)benzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group at the 3-position. This is followed by the substitution of the nitro group with a phenylamino group through a nucleophilic aromatic substitution reaction . The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction conditions and minimizes the formation of byproducts .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-nitro-4-(phenylamino)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Ethyl 3-nitro-4-(phenylamino)benzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 3-nitro-4-(phenylamino)benzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The phenylamino group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(phenylamino)benzoate: Lacks the nitro group, resulting in different reactivity and applications.
Ethyl 4-nitrobenzoate:
Uniqueness
Ethyl 3-nitro-4-(phenylamino)benzoate is unique due to the presence of both the nitro and phenylamino groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
16588-18-4 |
|---|---|
Molekularformel |
C15H14N2O4 |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
ethyl 4-anilino-3-nitrobenzoate |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-15(18)11-8-9-13(14(10-11)17(19)20)16-12-6-4-3-5-7-12/h3-10,16H,2H2,1H3 |
InChI-Schlüssel |
WWXCJKLKRRUTQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-Amino-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13498203.png)

![(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13498208.png)

![5-[(4-Amino-4-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13498210.png)






![tert-butyl [4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate](/img/structure/B13498225.png)


